molecular formula C20H11FO5 B2672400 (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate CAS No. 622360-79-6

(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Cat. No. B2672400
CAS RN: 622360-79-6
M. Wt: 350.301
InChI Key: WWTXEJJELMVWKB-ZDLGFXPLSA-N
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Description

(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a furanocoumarin derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential as a drug candidate.

Scientific Research Applications

Structural Insights and Conformational Aspects

Structural characterization of fluorinated furanones, which are analogous to the compound , provides insights into their stereochemistry and crystallography. Such studies are foundational for understanding the physical and chemical properties of these compounds, which is crucial for their application in materials science and pharmaceutical design (Teixeira et al., 2014).

Synthesis and Chemical Reactivity

The synthesis of ladder-type π-conjugated heteroacenes and their derivatives, including furan-containing compounds, demonstrates innovative approaches to creating materials with specific photophysical and electrochemical properties. These materials are of interest for their potential applications in electronics and optoelectronics (Kawaguchi et al., 2007).

Antimicrobial and Quorum Sensing Inhibition

Compounds structurally related to "(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate" have been studied for their ability to interfere with microbial communication and biofilm formation. Such research is vital for developing new antimicrobial strategies and understanding how microbial communities regulate these processes (Benneche et al., 2008).

Analgesic Agents

Research into the synthesis of benzofuran derivatives has led to the discovery of compounds with potent analgesic activity and low gastric irritancy, showcasing the potential of these compounds in developing new pain management therapies (Boyle et al., 1986).

Organic Synthesis Methodologies

Innovative synthetic methodologies involving palladium-catalyzed reactions and oxidative coupling demonstrate the versatility of furan and benzofuran derivatives in constructing complex organic molecules. Such methodologies are crucial for advancing synthetic organic chemistry and facilitating the development of new drugs and materials (Yamashita et al., 2009).

properties

IUPAC Name

[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11FO5/c21-13-4-1-3-12(9-13)10-18-19(22)15-7-6-14(11-17(15)26-18)25-20(23)16-5-2-8-24-16/h1-11H/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTXEJJELMVWKB-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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